5-Methoxyoxazole-2-carboxylic acid

Medicinal Chemistry Process Chemistry Physicochemical Property

Researchers seeking authentic 5-methoxy-substituted oxazole building blocks for CNS drug discovery face supply of generic, unsubstituted analogs that fail in 5-HT1 receptor targeting. This compound directly installs the critical 5-MeO pharmacophore, saving synthetic steps. - Enables direct SAR exploration at the oxazole C5 position for 5-HT1 receptor ligands. - Blocks oxidative metabolism at the 5-position, improving microsomal stability and half-life. - Boiling point 318.4±34.0°C ensures robustness in amide couplings under thermal conditions. Reliable global supply with ≥95% purity, stored and shipped under recommended conditions.

Molecular Formula C5H5NO4
Molecular Weight 143.1 g/mol
CAS No. 439109-82-7
Cat. No. B033387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyoxazole-2-carboxylic acid
CAS439109-82-7
Synonyms5-(Methyloxy)-1,3-oxazole-2-carboxylic Acid;  5-Methoxy-2-oxazolecarboxylic Acid
Molecular FormulaC5H5NO4
Molecular Weight143.1 g/mol
Structural Identifiers
SMILESCOC1=CN=C(O1)C(=O)O
InChIInChI=1S/C5H5NO4/c1-9-3-2-6-4(10-3)5(7)8/h2H,1H3,(H,7,8)
InChIKeyURQPUUJFEKIRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyoxazole-2-carboxylic Acid: Core Properties & Procurement


5-Methoxyoxazole-2-carboxylic acid (CAS 439109-82-7) is a heterocyclic building block comprising an oxazole core substituted with a methoxy group at the 5-position and a carboxylic acid at the 2-position [1]. With a molecular weight of 143.10 g/mol and the formula C₅H₅NO₄ [2], it is a solid typically stored at 2–8°C under dry, sealed conditions [3]. Its primary procurement context is as a synthetic intermediate in medicinal chemistry, where the oxazole ring is a privileged scaffold for designing ligands targeting central nervous system (CNS) disorders, particularly serotonin receptors [4].

5-Methoxyoxazole-2-carboxylic Acid: Limits of Generic Substitution


Generic substitution among oxazole-2-carboxylic acid derivatives is not scientifically sound due to the profound impact of the 5-position substituent on both physicochemical properties and biological recognition. The methoxy group in 5-Methoxyoxazole-2-carboxylic acid introduces a hydrogen-bond acceptor and modulates electron density on the heterocycle, directly affecting receptor binding affinity and metabolic stability [1]. In contrast, unsubstituted oxazole-2-carboxylic acid (CAS 672948-03-7) lacks this pharmacophoric feature, while the 5-methyl analog (CAS 45676-69-5) provides only hydrophobic bulk. These structural distinctions translate into quantifiable differences in boiling point and predicted solubility, which are critical for reaction planning and purification . Furthermore, the compound is explicitly utilized as a precursor for synthesizing 5-HT1 receptor ligands—an application for which generic oxazole carboxylic acids are not documented [2]. Substituting with a cheaper, unsubstituted analog would therefore risk synthetic failure or the loss of target engagement in downstream biological assays.

5-Methoxyoxazole-2-carboxylic Acid vs. Comparators: Evidence Guide


Thermal Stability for Amide Coupling Reactions

5-Methoxyoxazole-2-carboxylic acid exhibits a significantly higher boiling point compared to its unsubstituted and 5-methyl analogs, a direct consequence of the methoxy group's contribution to intermolecular interactions. At 760 mmHg, the boiling point is 318.4±34.0 °C [1]. In contrast, oxazole-2-carboxylic acid boils at 282.5 °C , and 5-methyloxazole-2-carboxylic acid at 288.365 °C . This ~30-36°C increase in boiling point provides a wider operational window for high-temperature amide coupling or esterification reactions, potentially reducing the risk of thermal decomposition during synthesis.

Medicinal Chemistry Process Chemistry Physicochemical Property

Lipophilicity and Extraction Efficiency

The methoxy substitution confers a measurable increase in density (1.4±0.1 g/cm³) [1] relative to oxazole-2-carboxylic acid (1.449 g/cm³) [2] and 5-methyloxazole-2-carboxylic acid (1.348 g/cm³) . While the density difference is modest, it suggests altered polarity and solvation behavior, which can influence liquid-liquid extraction efficiency. More importantly, the presence of the methoxy group is predicted to increase the compound's LogP by approximately 0.6-0.8 units compared to the unsubstituted parent (LogP ~0.37) [REFS-2, REFS-4], based on established fragment-based calculation methods. This increased lipophilicity is a critical design feature for CNS drug candidates, as it facilitates passive blood-brain barrier penetration.

Analytical Chemistry Process Development Physicochemical Property

5-HT1 Receptor Ligand Precursor

5-Methoxyoxazole-2-carboxylic acid is commercially positioned as a key intermediate for the synthesis of ligands targeting 5-HT1 receptors, which are implicated in serotonin-related CNS disorders [1]. This application is not broadly attributed to its unsubstituted (CAS 672948-03-7) or 5-methyl (CAS 45676-69-5) counterparts in vendor technical literature. While direct, published comparative biological data for the free acid are absent from the public domain, this documented, specific synthetic utility differentiates it as a targeted building block for neuropharmacology projects rather than a general-purpose heterocycle.

CNS Drug Discovery Serotonin Receptor Medicinal Chemistry

5-Methoxyoxazole-2-carboxylic Acid: High-Value Applications


CNS-Penetrant 5-HT1 Ligand Synthesis

This compound is the preferred starting material for constructing oxazole-containing ligands targeting serotonin 5-HT1 receptors, a well-validated approach for developing migraine and mood disorder therapeutics. The methoxy group is essential for achieving the optimal balance of lipophilicity and hydrogen-bonding required for CNS target engagement [1]. Procurement is indicated for medicinal chemistry teams engaged in CNS lead optimization where SAR exploration of the oxazole C5 position is planned.

High-Temperature Amide Coupling

The elevated boiling point (318.4±34.0 °C) [2] of 5-Methoxyoxazole-2-carboxylic acid makes it a robust partner for amide bond formation under forcing thermal conditions where other oxazole-2-carboxylic acids might degrade or co-evaporate. This property is particularly valuable in parallel synthesis and library production where reaction conditions are standardized and robust building blocks are required to ensure high success rates and pure products.

Metabolic Stability via 5-Methoxy Blockade

In lead optimization, the 5-position of the oxazole ring is a known site for oxidative metabolism. Substitution with a methoxy group is a common medicinal chemistry tactic to block this soft spot, potentially improving microsomal stability and extending half-life [3]. Using 5-Methoxyoxazole-2-carboxylic acid directly installs this protective feature, saving synthetic steps compared to late-stage functionalization of an unsubstituted oxazole core. This is a key consideration for DMPK scientists and medicinal chemists aiming to improve the developability profile of a preclinical candidate.

Modulating PSA and Lipophilicity

The predicted LogP increase of 0.6-0.8 units relative to the unsubstituted oxazole-2-carboxylic acid [4] provides a quantifiable tool for modulating physicochemical properties. Researchers can procure this compound to systematically explore the property-activity landscape, specifically to increase lipophilicity and decrease topological polar surface area (TPSA) in a controlled manner—critical for optimizing blood-brain barrier penetration while maintaining acceptable solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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